(6,6-Difluorospiro[2.5]octan-1-yl)methanol
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Overview
Description
(6,6-Difluorospiro[25]octan-1-yl)methanol is a chemical compound characterized by a spirocyclic structure with two fluorine atoms attached to the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6,6-Difluorospiro[2.5]octan-1-yl)methanol typically involves the difluoromethylation of a suitable precursor. One common method includes the reaction of a spirocyclic ketone with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: (6,6-Difluorospiro[2.5]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to yield the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of (6,6-Difluorospiro[2.5]octan-1-one).
Reduction: Formation of this compound.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
(6,6-Difluorospiro[2.5]octan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of novel materials and as a reagent in industrial chemical processes.
Mechanism of Action
The mechanism of action of (6,6-Difluorospiro[2.5]octan-1-yl)methanol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The compound’s spirocyclic structure also contributes to its unique binding properties, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
(6,6-Difluorospiro[2.5]octane): Lacks the hydroxyl group, resulting in different reactivity and applications.
(6-Fluorospiro[2.5]octan-1-yl)methanol:
(6,6-Difluorospiro[2.5]octan-1-one): The ketone analog of (6,6-Difluorospiro[2.5]octan-1-yl)methanol, with distinct reactivity and applications.
Uniqueness: this compound is unique due to its dual fluorine atoms and spirocyclic structure, which confer enhanced stability and reactivity. These features make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
(6,6-difluorospiro[2.5]octan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14F2O/c10-9(11)3-1-8(2-4-9)5-7(8)6-12/h7,12H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSTVMUKZLCUSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC12CC2CO)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14F2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2028236-10-2 |
Source
|
Record name | {6,6-difluorospiro[2.5]octan-1-yl}methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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